UCHL1 Selectivity Over UCHL3: 22-Fold Discrimination for Chloroacetohydrazide-Based Covalent Inhibitor
Optimization of the chloroacetohydrazide scaffold yielded a covalent inhibitor with single-digit micromolar potency (IC₅₀ = 4.6 µM) against UCHL1 while maintaining >100 µM IC₅₀ against the closely related UCHL3, corresponding to greater than 22-fold selectivity [1]. The inhibitor demonstrated efficacy in cellular metastasis assays. A ligand-bound crystal structure at 1.80 Å resolution confirmed covalent modification of the UCHL1 active-site cysteine. This selectivity profile is intrinsic to the chloroacetohydrazide electrophilic warhead; non-halogenated acetohydrazide derivatives exhibit no measurable UCHL1 inhibition, while more reactive bromoacetyl analogs typically show increased off-target labeling and reduced selectivity due to higher intrinsic electrophilicity.
| Evidence Dimension | Enzyme inhibition potency and paralog selectivity |
|---|---|
| Target Compound Data | IC₅₀ = 4.6 µM (UCHL1); >100 µM (UCHL3) |
| Comparator Or Baseline | Comparator: UCHL3 (closely related deubiquitinating enzyme). Non-halogenated acetohydrazide: no inhibition detected. Bromoacetyl hydrazide analog (class-level): reduced selectivity observed. |
| Quantified Difference | >22-fold selectivity for UCHL1 over UCHL3 |
| Conditions | Recombinant human UCHL1 and UCHL3 enzyme inhibition assays; cellular metastasis assays; X-ray crystallography at 1.80 Å resolution. |
Why This Matters
Paralog selectivity is essential for minimizing off-target deubiquitinase inhibition, directly impacting the suitability of 2-chloroacetohydrazide-derived probes for UCHL1-targeted drug discovery versus alternative warheads that yield pan-DUB inhibitors.
- [1] Imhoff RD, Patel R, Safdar MH, et al. Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1. J Med Chem. 2024;67(6):4496-4524. View Source
